molecular formula C12H9N3O B2432740 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile CAS No. 910037-21-7

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile

Cat. No.: B2432740
CAS No.: 910037-21-7
M. Wt: 211.224
InChI Key: NOVGVEZLEUMVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol It is characterized by the presence of a benzonitrile group attached to a 6-methylpyrazin-2-yloxy moiety

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-9-7-14-8-12(15-9)16-11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVGVEZLEUMVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon (Pd/C), and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Key Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : Using agents like potassium permanganate to form oxidized derivatives.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitutions that modify the benzonitrile group.

Chemistry

In the field of chemistry, 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile is utilized as:

  • An Intermediate : It serves as a building block for synthesizing other organic compounds.
  • A Precursor for Advanced Materials : Its structural features make it suitable for developing new materials with specific properties.

Biology

Research has indicated that this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.
  • Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, focusing on its interaction with cellular pathways involved in cancer progression .

Medicine

The compound's interaction with biological systems positions it as a candidate for:

  • Therapeutic Applications : Research is exploring its potential in treating diseases linked to adenosine receptors, including various cancers such as non-small cell lung cancer and renal cell carcinoma .

Industry

In industrial settings, this compound is used for:

  • Specialty Chemicals Production : Its unique properties allow for the synthesis of chemicals with specific functionalities.

Case Studies

Recent studies have explored the biological effects of compounds similar to this compound. For example:

  • Cancer Research : A study focusing on pyrazine derivatives demonstrated their ability to inhibit cancer cell growth by targeting adenosine receptors, suggesting that similar mechanisms might be applicable for this compound .
  • Antimicrobial Activity : Investigations into related compounds have shown promising results against bacterial strains, indicating potential applicability in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile can be compared with other similar compounds, such as:

    4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which may result in different chemical and biological properties.

    4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde: The presence of an aldehyde group in this compound can lead to different reactivity and applications.

    4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol: This compound contains a hydroxyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile, with the molecular formula C12_{12}H9_9N3_3O, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 211.22 g/mol
  • CAS Number : 910037-21-7
  • Purity : >95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activities by binding to active sites or influencing signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may act as a modulator for various receptors, impacting physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing effectiveness in inhibiting growth.

Anticancer Properties

In vivo studies have demonstrated that this compound can reduce tumor size in xenograft models of renal cell carcinoma. Specifically, treatment with varying doses resulted in decreased expression of hypoxia-inducible factor (HIF)-2α and its regulated genes, which are crucial in tumor growth and survival .

Case Studies

  • Renal Cell Carcinoma Model :
    • Study Design : Mice bearing 786-O renal cell carcinoma xenografts were treated with different dosages of the compound.
    • Results : Significant reduction in tumor size was observed at doses of 10 mg/kg and higher, with associated decreases in HIF-2α levels and downstream targets such as VEGFA .
  • Antimicrobial Efficacy :
    • Study Design : Various bacterial strains were exposed to the compound.
    • Results : The compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for infections .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acidContains a carboxylic acid groupAntimicrobial activity observed
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehydeContains an aldehyde groupPotentially different reactivity
4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcoholContains a hydroxyl groupInfluences solubility and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.